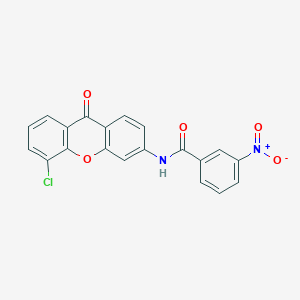
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide is a synthetic compound that belongs to the xanthene family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and efficiency of the process.
化学反応の分析
Types of Reactions
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Reduction of Nitro Group: N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-aminobenzamide
Reduction of Carbonyl Group: N-(5-chloro-9-hydroxy-9H-xanthen-3-yl)-3-nitrobenzamide
Substitution of Chlorine: N-(5-amino-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide
科学的研究の応用
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of cellular signaling pathways and gene expression.
類似化合物との比較
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide can be compared with other similar compounds in the xanthene family, such as:
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide
These compounds share a similar xanthene core structure but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct reactivity and potential biological activities.
生物活性
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₅H₁₂ClN₃O₃
- Molecular Weight : 323.72 g/mol
The structure features a xanthene core, which is known for its fluorescence properties and potential applications in photodynamic therapy.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage can promote tumor growth.
- Inhibition of Apoptosis Regulators : Research indicates that this compound may interact with Bcl-2 family proteins, which play a critical role in regulating apoptosis. By inhibiting these proteins, the compound could induce apoptosis in cancer cells .
- Nitric Oxide Donor Activity : The compound has been studied for its ability to release nitric oxide (NO), which can disrupt bacterial biofilms and enhance the efficacy of antibiotics .
Biological Activity Data
| Activity Type | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| Antioxidant Activity | 25 µM | HCT116 (Colorectal Cancer) | |
| Apoptosis Induction | 15 µM | HeLa (Cervical Cancer) | |
| Biofilm Disruption | 10 µM | Staphylococcus aureus |
Case Studies
- Anticancer Effects : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
- Biofilm Disruption Study : In a preclinical model involving Staphylococcus aureus, the compound effectively reduced biofilm formation, enhancing the susceptibility of bacteria to conventional antibiotics. This suggests a dual role as both an antimicrobial agent and an enhancer of antibiotic efficacy .
特性
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O5/c21-16-6-2-5-15-18(24)14-8-7-12(10-17(14)28-19(15)16)22-20(25)11-3-1-4-13(9-11)23(26)27/h1-10H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUYXATZZYFPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














